4,4-dimethylpiperidine-2-carboxylic Acid
Overview
Description
4,4-Dimethylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features two methyl groups at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethylpiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Alkylation: The piperidine is subjected to alkylation to introduce the two methyl groups at the 4-position. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The next step involves the introduction of the carboxylic acid group at the 2-position. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4,4-Dimethylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid: Lacks the two methyl groups at the 4-position.
4-Methylpiperidine-2-carboxylic acid: Contains only one methyl group at the 4-position.
4,4-Dimethylpiperidine: Lacks the carboxylic acid group at the 2-position.
Uniqueness: 4,4-Dimethylpiperidine-2-carboxylic acid is unique due to the presence of both the carboxylic acid group and the two methyl groups at the 4-position. This structural combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4,4-dimethylpiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)3-4-9-6(5-8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHONAOOBDQJTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC(C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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